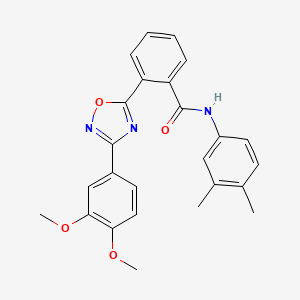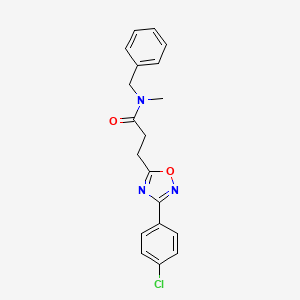
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide, also known as HQT-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide inhibits the activity of certain enzymes that are involved in cancer cell growth and survival. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to have both biochemical and physiological effects. Biochemically, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival. Physiologically, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide in lab experiments is its potential as a therapeutic agent for cancer treatment. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to have low toxicity in normal cells, which suggests that it could have fewer side effects compared to other anticancer drugs. However, one limitation of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide. One direction is to investigate the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide in more detail. Another direction is to explore the potential of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide to determine its efficacy and safety in vivo.
Méthodes De Synthèse
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide involves the reaction of 2-hydroxyquinoline-3-carbaldehyde and p-tolyl isothiocyanate with thiophene-2-carboxylic acid in the presence of a catalyst. The resulting compound is then purified through recrystallization. This synthesis method has been reported to yield N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide in high purity and yield.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been investigated for its potential as an anticancer agent. Studies have shown that N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide could be a promising candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-15-8-10-18(11-9-15)24(22(26)20-7-4-12-27-20)14-17-13-16-5-2-3-6-19(16)23-21(17)25/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFWEXMNRALCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)







![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)

![N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7718639.png)
